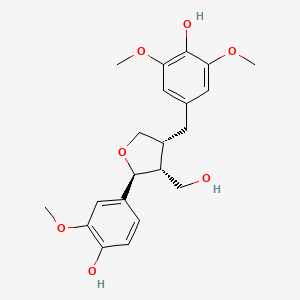
Justiciresinol
Übersicht
Beschreibung
Justiciresinol is a natural product belonging to the class of lignans, which are phenolic compounds found in plants. It is primarily isolated from species within the Justicia genus, such as Justicia glauca. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Justiciresinol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of natural health products and supplements
Wirkmechanismus
Target of Action
Justiciresinol is a natural lignan compound isolated from the plant Justicia glauca Lignans like this compound are known for their antioxidant properties , suggesting that they may interact with biological targets involved in oxidative stress and inflammation.
Mode of Action
Lignans are known to exert their effects through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways They may interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
They can scavenge free radicals and reduce oxidative stress, thereby modulating pathways related to inflammation and cell damage
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential . Future research should focus on investigating these properties for this compound to understand its potential as a therapeutic agent.
Result of Action
This compound, like other lignans, is known for its antioxidant activity . It can scavenge free radicals, reducing oxidative stress at the molecular and cellular levels . This action can potentially mitigate inflammation and cell damage, contributing to its therapeutic effects.
Action Environment
The action, efficacy, and stability of a compound like this compound can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. Understanding these influences is crucial for optimizing the use of this compound and similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Justiciresinol can be synthesized through the extraction and purification from plant sources. The primary method involves the use of organic solvents such as ethanol and acetone to extract the compound from plant material. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:
- Harvesting plant material rich in this compound.
- Drying and grinding the plant material.
- Extracting the compound using organic solvents.
- Purifying the extract through chromatographic methods.
- Crystallizing the purified compound to obtain this compound in its solid form .
Analyse Chemischer Reaktionen
Types of Reactions: Justiciresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Justiciresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Lariciresinol: Another lignan with similar antioxidant properties.
Pinoresinol: Known for its anti-inflammatory and antimicrobial activities.
Secoisolariciresinol: Studied for its potential anticancer effects
Eigenschaften
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXVGSOOWBFAI-VFCRVFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159638 | |
| Record name | Justiciresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136051-41-7 | |
| Record name | Justiciresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Justiciresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


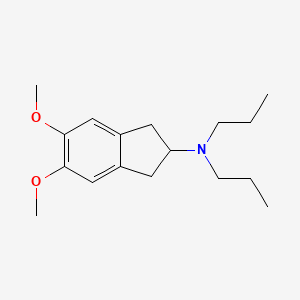
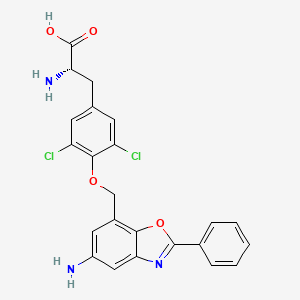
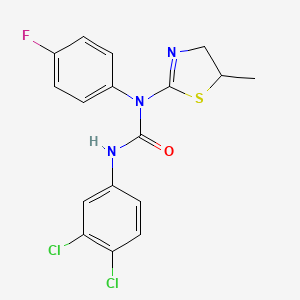

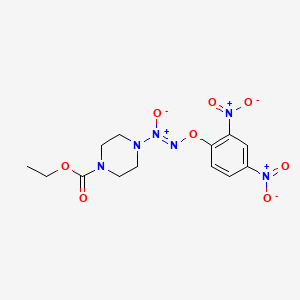
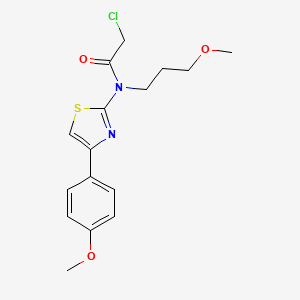
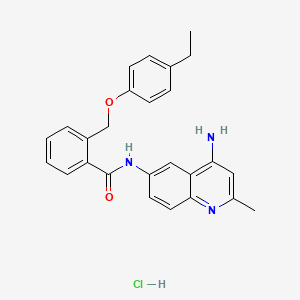
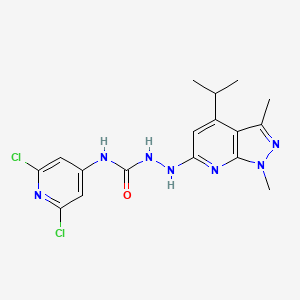
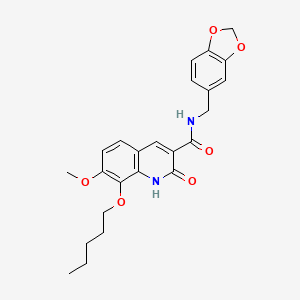
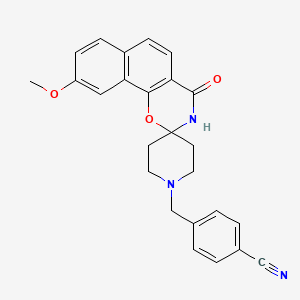
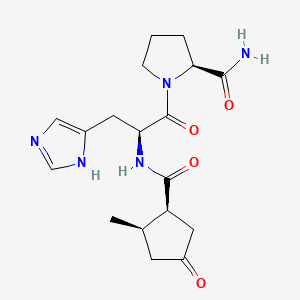
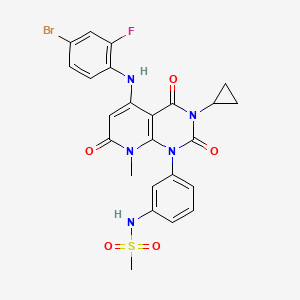

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)
